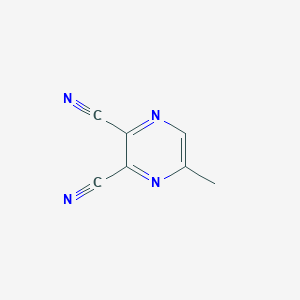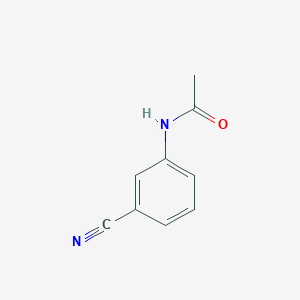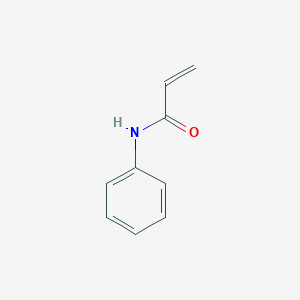
1-metil-1H-indol-2-carboxamida
Descripción general
Descripción
1-methyl-1H-indole-2-carboxamide is an indole derivative . The presence of the carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse . For instance, N-(1-(Adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide was obtained from 5-methylindole-2-carboxylic acid and rimantadine hydrochloride .Molecular Structure Analysis
The molecular structure of 1-methyl-1H-indole-2-carboxamide is essentially planar . The structure can be described as consisting of an indole group and as a substituent, linked at C2, the N-methylcarboxamide group .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . In addition, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .Physical And Chemical Properties Analysis
The molecular formula of 1-methyl-1H-indole-2-carboxamide is C10H10N2O, and its molecular weight is 174.1992 .Aplicaciones Científicas De Investigación
Farmacéuticos: Inhibidor de ASK1 para la Colitis Ulcerosa
Los derivados del indol, incluyendo la 1-metil-1H-indol-2-carboxamida, se han identificado como potentes inhibidores de la cinasa 1 reguladora de la señal de apoptosis (ASK1), con posibles aplicaciones terapéuticas en el tratamiento de la colitis ulcerosa .
Terapia contra el Cáncer
Los compuestos de indol son conocidos por sus propiedades anticancerígenas. El marco estructural de la this compound se puede utilizar en la síntesis de compuestos dirigidos a las células cancerosas .
Agentes Anti-VIH
Los novedosos derivados del indol han demostrado ser prometedores en estudios de acoplamiento molecular como agentes anti-VIH, lo que sugiere su posible uso en estrategias de tratamiento del VIH .
Tratamiento de Infecciones Microbianas
La estructura central del indol está presente en muchos compuestos biológicamente activos efectivos contra diversos microbios, lo que indica su papel en el desarrollo de nuevos agentes antimicrobianos .
Trastornos Neurológicos
Los derivados del indol se han explorado por sus efectos neuroprotectores, que podrían ser beneficiosos en el tratamiento de trastornos neurológicos .
Desarrollo de Fármacos: Afinidad por los Receptores
El andamiaje del indol se encuentra en muchas moléculas de fármacos sintéticos debido a su alta afinidad por múltiples receptores, lo que ayuda en el desarrollo de nuevos fármacos .
Inhibición Enzimática
La investigación ha demostrado que la porción carboxamida en los derivados del indol proporciona propiedades inhibitorias únicas contra ciertas enzimas, que se pueden aprovechar en el diseño de fármacos .
Aplicaciones Antiinflamatorias
Las características estructurales de los derivados del indol como la this compound contribuyen a las propiedades antiinflamatorias, que se pueden aplicar en la creación de medicamentos antiinflamatorios .
Cada una de estas aplicaciones demuestra la versatilidad y el potencial de la this compound en varios contextos de investigación científica y terapéutica.
Structure-based discovery of 1H-indole-2-carboxamide derivatives as potent ASK1 inhibitors
Mecanismo De Acción
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For instance, various studies identified the mycobacterial membrane protein large 3 transporter (MmpL3) as the target of several classes of compounds, including the indole-2-carboxamides .
Direcciones Futuras
Propiedades
IUPAC Name |
1-methylindole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-8-5-3-2-4-7(8)6-9(12)10(11)13/h2-6H,1H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDRRUIHHLXFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356277 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56297-43-9 | |
| Record name | 1-methyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


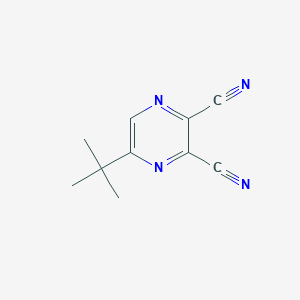


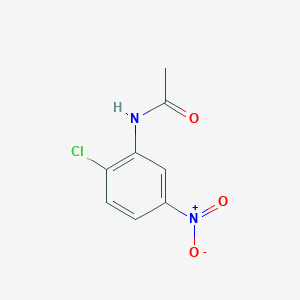
![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
